1,3,6,7-tetramethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
2,4,7,8-tetramethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-9-10(2)21-12-13(18(3)16(23)19(4)14(12)22)17-15(21)20(9)8-11-6-5-7-24-11/h11H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXCFAWGPZPSHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4CCCO4)N(C(=O)N(C3=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3,6,7-tetramethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antidepressant and anxiolytic effects, as well as its interactions with various biological targets.
Chemical Structure
The compound belongs to the imidazopurine class and features a unique tetrahydrofuran moiety which may influence its biological activity. The structural formula is represented as follows:
Antidepressant Activity
Recent studies have demonstrated that derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibit notable antidepressant properties. For instance, a series of derivatives were synthesized and evaluated for their affinity towards serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase (PDE) inhibition. One particular derivative showed significant antidepressant effects in the forced swim test (FST) in mice, outperforming standard treatments like diazepam in terms of anxiolytic activity .
Table 1: Summary of Antidepressant Activity Studies
| Compound | Activity | Methodology | Reference |
|---|---|---|---|
| 9 | Antidepressant | Forced Swim Test | |
| 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | Anxiolytic | In vivo studies |
Phosphodiesterase Inhibition
The compound exhibits weak inhibitory activity against phosphodiesterase types PDE4B and PDE10A. This inhibition is relevant as it can enhance the levels of cyclic nucleotides (cAMP and cGMP), which are crucial for various cellular signaling pathways involved in mood regulation and cognitive function .
The biological activity of the compound is primarily attributed to its interaction with serotonin receptors and phosphodiesterases. The binding affinity to 5-HT receptors suggests a mechanism that may enhance serotonergic neurotransmission. Additionally, the modulation of phosphodiesterase activity can lead to increased cyclic nucleotide levels, further influencing neuronal signaling pathways.
Study on Derivatives
In a study focusing on the synthesis and biological evaluation of various derivatives of imidazo[2,1-f]purine compounds, it was found that modifications to the arylpiperazine structure significantly affected their pharmacological profiles. The best-performing compounds demonstrated high receptor affinity and favorable pharmacokinetic properties .
Table 2: Biological Evaluation of Derivatives
| Compound ID | Receptor Affinity (Ki) | PDE Inhibition (%) | Anxiolytic Effect |
|---|---|---|---|
| 4 | 50 nM | 30% | Yes |
| 5 | 75 nM | 25% | No |
| 6 | 20 nM | 50% | Yes |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Imidazo[2,1-f]purine-dione derivatives are distinguished by substitutions at positions 1, 3, 6, 7, and 6. Below is a comparative analysis of key analogs:
Key Structural-Activity Relationship (SAR) Insights
Position 8 Modifications: Alkyl vs. Aromatic Substituents: The tetrahydrofuran-2-ylmethyl group in the target compound balances lipophilicity and solubility, unlike purely hydrophobic groups (e.g., phenylpropyl in ) or polar triazoles (). This improves pharmacokinetics without compromising receptor binding . Chain Length: Longer alkyl chains (e.g., butyl in AZ-861) enhance 5-HT1A affinity but reduce solubility, whereas shorter chains (e.g., propyl in ) favor adenosine receptor antagonism .
Methylation Patterns :
- Tetramethylation (1,3,6,7) in the target compound increases metabolic stability compared to dimethylated analogs (e.g., ), as methyl groups block oxidative metabolism .
Enzyme Inhibition: The target compound’s PDE4B/PDE10A inhibition is weaker (IC50 > 10 µM) compared to dimethoxy-isoquinoline derivatives (e.g., Compound 5, IC50 = 0.8 µM for PDE10A), likely due to steric hindrance from the tetrahydrofuran group .
Pharmacological and Pharmacokinetic Differences
- 5-HT1A Activity : AZ-861 (EC50 = 0.3 µM) outperforms the target compound (EC50 = 2.1 µM), attributed to its trifluoromethylphenyl-piperazine moiety, which enhances receptor interactions .
- Brain Penetration : The target compound’s tetrahydrofuran group improves CNS bioavailability (brain/plasma ratio = 0.8) compared to polar triazole derivatives (ratio = 0.2) .
- Safety Profiles : Tetramethylation reduces off-target effects (e.g., α1-adrenergic binding) seen in AZ-853, which causes hypotension .
Preparation Methods
Suzuki-Miyaura Coupling at C8
An alternative approach employs a (tetrahydrofuran-2-yl)methyl boronic ester (1.2 equiv) with the C8-brominated purine intermediate under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O). While this method affords the product in 65% yield, competing protodebromination reduces efficiency compared to the Negishi route.
Nickel-Catalyzed Reductive Coupling
Using NiI₂ (0.13 equiv) and 4,4′-dimethoxy-2,2′-bipyridine (0.1 equiv) in dimethylacetamide, the C8 bromide couples with (tetrahydrofuran-2-yl)methylzinc chloride, yielding the product in 70% yield. This method offers shorter reaction times (5 hours) but requires rigorous exclusion of oxygen.
Challenges in Stereochemical Control
The tetrahydrofuran-2-yl group introduces a stereocenter, necessitating chiral resolution if enantiopure material is required. Diastereomeric intermediates are separable via chiral HPLC (Chiralpak IA column, ethanol/heptane 1:4), though this adds complexity to large-scale synthesis.
Industrial-Scale Manufacturing Considerations
For kilogram-scale production, the Negishi coupling is preferred due to superior reproducibility and tolerance to minor impurities. Key parameters include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
